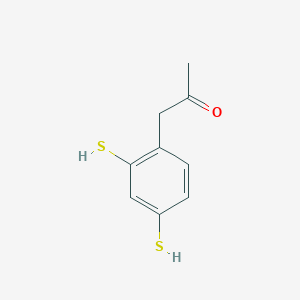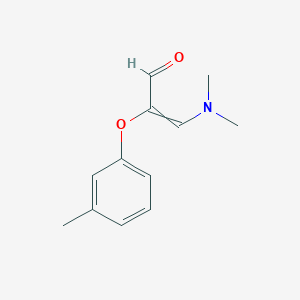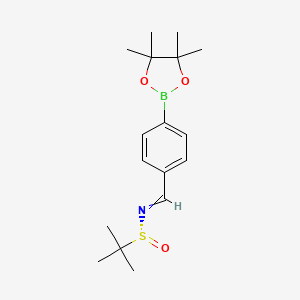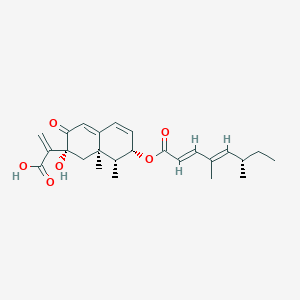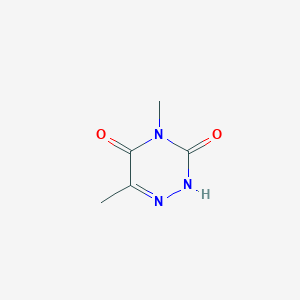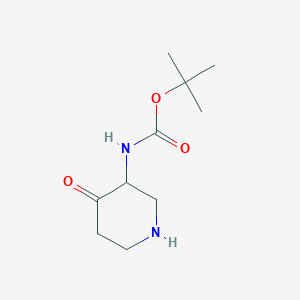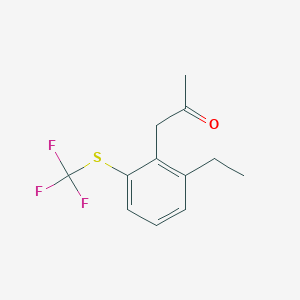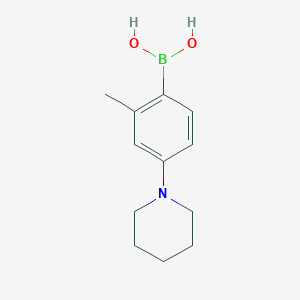
(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C12H18BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group and a piperidinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is through Suzuki-Miyaura coupling.
Hydroboration: Another method involves the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Phenol Derivatives: Formed through oxidation reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Drug Development: It is explored for its potential in drug development due to its ability to form stable complexes with biological molecules.
Medicine:
Boron Neutron Capture Therapy (BNCT): Boronic acids are investigated for their use in BNCT, a type of cancer treatment.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methyl and piperidinyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-(Piperidin-1-yl)phenyl)boronic Acid: Similar structure but without the methyl group, affecting its reactivity and steric properties.
Uniqueness:
Propiedades
Fórmula molecular |
C12H18BNO2 |
|---|---|
Peso molecular |
219.09 g/mol |
Nombre IUPAC |
(2-methyl-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-10-9-11(5-6-12(10)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Clave InChI |
VYPBNPWOAFOJEK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCCCC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


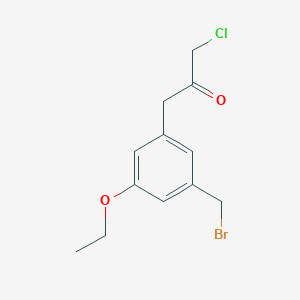
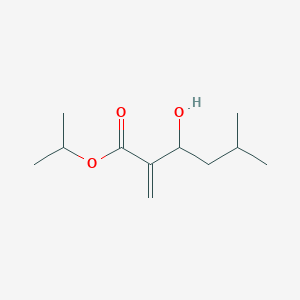

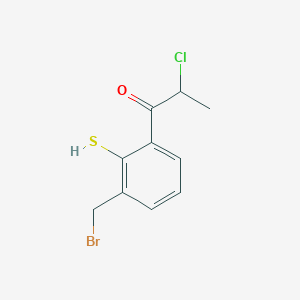
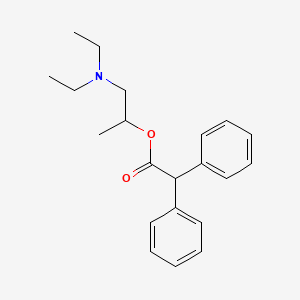
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
